4-Fluoro-1-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYACAMURHMRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591324 | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-34-0 | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441715-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Strategies for Indole (B1671886) Ring Formation
Building the indole nucleus is a foundational aspect of synthesizing this target molecule. Various methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes.
One effective strategy for forming the indole ring is through the cyclization of appropriately substituted benzene (B151609) derivatives. The Leimgruber-Batcho indole synthesis is a prominent example, valued for its use of readily available 2-nitrotoluene (B74249) derivatives diva-portal.org.
For the synthesis of a 4-fluoroindole (B1304775) core, a suitable starting material is 2-fluoro-6-nitrotoluene. This precursor undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate enamine. This step is typically performed in a solvent like DMF under reflux conditions google.com. The subsequent step involves a reductive cyclization of the enamine. This transformation can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, to yield 4-fluoroindole diva-portal.org. The final step to obtain the target compound would be the N-methylation of the 4-fluoroindole intermediate.
Table 1: Leimgruber-Batcho Synthesis Pathway for 4-Fluoroindole
| Step | Reactant(s) | Reagent(s) | Product |
|---|---|---|---|
| 1 | 2-Fluoro-6-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (B122466) | β-(2-Nitro-6-fluorophenyl)enamine |
| 2 | β-(2-Nitro-6-fluorophenyl)enamine | H₂, Pd/C or Fe/Acetic Acid | 4-Fluoro-1H-indole |
This table outlines a representative sequence based on the Leimgruber-Batcho methodology.
Modern organic synthesis frequently employs transition-metal catalysts to construct complex heterocyclic systems like indoles with high efficiency and selectivity mdpi.comarabjchem.org. Palladium-catalyzed reactions are particularly noteworthy for their versatility in forming C-C and C-N bonds arabjchem.orgorganic-chemistry.org.
The Larock indole synthesis, for example, involves the palladium-catalyzed heteroannulation of an N-substituted o-haloaniline with an alkyne arabjchem.org. To synthesize a 4-fluoroindole derivative via this method, one could start with a 2-halo-3-fluoroaniline. Following N-methylation, the resulting aniline (B41778) derivative would be coupled with a suitable alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base to construct the indole ring system in a single step arabjchem.org.
Another powerful strategy involves the intramolecular C-H activation and cyclization of N-alkenylanilines. Catalysts based on metals like cobalt or copper can facilitate this transformation mdpi.com. For the target molecule, this would entail the synthesis of an N-methyl-N-(alkenyl)-2-fluoroaniline precursor, which would then undergo an intramolecular cyclization to form the desired indole ring.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for preparing indoles wikipedia.orgtestbook.com. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone wikipedia.orgjk-sci.com.
To apply this method for 4-Fluoro-1-methyl-1H-indole, the key starting material would be (3-fluorophenyl)hydrazine. This is condensed with a carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. This intermediate then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization under acidic conditions to form the indole ring wikipedia.orgalfa-chemistry.com. The final N-methylation step would be performed on the resulting 4-fluoroindole. A variety of Brønsted and Lewis acids can be used to catalyze the cyclization step wikipedia.orgtestbook.com.
Table 2: Common Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) |
Introduction of Substituents
An alternative synthetic strategy involves the direct functionalization of a pre-formed 1-methyl-1H-indole ring. This approach is contingent on achieving high regioselectivity to install the fluorine atom at the desired C4 position.
Directing a substituent to the C4 position of the indole ring can be challenging due to the inherent electronic properties of the heterocycle, which typically favor electrophilic substitution at the C3 position. However, modern methods involving C-H activation or specific fluorinating agents under controlled conditions can achieve fluorination at other positions. Palladium-catalyzed C–H fluorination has emerged as a powerful tool for the regioselective introduction of fluorine into aromatic and heteroaromatic systems nih.govrsc.org. This often involves the use of a directing group to guide the catalyst to a specific C-H bond.
Electrophilic fluorination is a direct method for introducing fluorine into electron-rich molecules like indoles wikipedia.orgalfa-chemistry.com. This involves the reaction of the indole substrate with a reagent that serves as an "F+" source. The development of stable and effective N-F reagents has been crucial for the advancement of this field juniperpublishers.com.
Commonly used electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) wikipedia.orgalfa-chemistry.combrynmawr.edu. These reagents are often crystalline, bench-stable solids that offer advantages in handling and safety compared to gaseous fluorine juniperpublishers.com.
The reaction conditions, including the choice of solvent, temperature, and potential use of a catalyst, are critical for controlling the regioselectivity of the fluorination. While fluorination of indoles with these reagents often occurs at the C3 position, specific substrates or the use of directing groups can influence the outcome acs.org. For instance, fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole using Selectfluor® has been shown to be effective, highlighting the reagent's utility in fluorinating heterocyclic systems nih.gov. Achieving selective C4 fluorination on 1-methyl-1H-indole would likely require specialized conditions or a multi-step sequence involving a directing group.
Table 3: Common Electrophilic Fluorination Reagents
| Reagent Name | Acronym | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline, and commercially available electrophilic fluorine source nih.gov. |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high fluorinating ability; soluble in many organic solvents alfa-chemistry.comjuniperpublishers.com. |
Regioselective Fluorination at the 4-Position
Nucleophilic Aromatic Substitution Precursors
The synthesis of the 4-fluoroindole scaffold often begins with precursors prepared via nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
A critical precursor for many 4-fluoroindole syntheses is 4-fluoroaniline (B128567) . The industrial production of 4-fluoroaniline typically starts from 4-fluoronitrobenzene, which is synthesized and then reduced. The reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation. google.com This method is noted for its high efficiency and yields. The presence of the fluorine atom can influence the molecule's electronic distribution, affecting its reactivity in subsequent synthetic steps.
The synthesis of the fluorinated nitroaromatic starting material itself, such as 4-fluoronitrobenzene, can rely on SNAr principles where a fluoride (B91410) source displaces a different leaving group (like a nitro group in 1,4-dinitrobenzene) or through other fluorination techniques. Once 4-fluoroaniline is obtained, it serves as a versatile building block for constructing the indole ring through various classical methods.
Another important precursor is 2-fluoro-6-nitrotoluene . This compound is the starting material for the Leimgruber-Batcho indole synthesis, a widely used industrial method for creating indoles unsubstituted at the 2 and 3 positions. wikipedia.orgclockss.orgresearchgate.netresearchgate.net
Table 1: Key Precursors for 4-Fluoroindole Synthesis
| Precursor Compound | Typical Starting Material | Key Synthetic Transformation | Subsequent Indole Synthesis |
| 4-Fluoroaniline | 4-Fluoronitrobenzene | Catalytic Hydrogenation | Fischer, Bischler, Sugasawa |
| 2-Fluoro-6-nitrotoluene | Commercially available | N/A | Leimgruber-Batcho |
N-Methylation Strategies at the 1-Position
Once the 4-fluoro-1H-indole core is formed, the final step is often the methylation of the nitrogen atom at the 1-position. This transformation can be accomplished using various methods, ranging from classical alkylation to more modern, environmentally benign approaches.
Traditional N-alkylation of indoles involves the deprotonation of the indole N-H with a base to form an indolide anion, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) or potassium hydride (KH), which are strong enough to generate the nucleophilic anion. The subsequent reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) furnishes the N-methylated product.
While effective, these classical methods often utilize toxic and hazardous reagents, prompting the development of safer alternatives.
Dimethyl carbonate (DMC) has emerged as an attractive "green" methylating agent for the N-methylation of indoles. It is non-toxic, biodegradable, and safer to handle than traditional reagents like methyl iodide. clockss.org The N-methylation of indoles using DMC is typically performed in the presence of a catalyst.
The choice of catalyst can influence the reaction's outcome. For instance:
1,4-diazabicyclo[2.2.2]octane (DABCO) : When used as a catalyst, DABCO effectively promotes the N-methylation of indole with DMC, leading almost exclusively to the N-methylated product in high yields.
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) : In contrast, using DBU as the catalyst can lead to a mixture of products, including both the desired N-methylated indole and an N-methoxycarbonylated indole.
The reaction is often carried out by heating the indole substrate with DMC in a suitable solvent like N,N-dimethylformamide (DMF) in the presence of the catalyst. clockss.org The use of phase-transfer catalysts, such as 18-crown-6, has also been shown to improve reaction outcomes and suppress the formation of by-products. clockss.org
Table 2: Comparison of N-Methylation Agents for Indoles
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Methyl Iodide (MeI) / Dimethyl Sulfate (DMS) | Strong base (e.g., NaH) in an aprotic solvent | High reactivity, well-established | Toxic, hazardous, often requires stoichiometric strong base |
| Dimethyl Carbonate (DMC) | Catalytic base (e.g., DABCO, DBU) with heating | Environmentally benign, non-toxic, safer | Requires higher temperatures and/or catalyst |
Multi-step Synthetic Sequences
The construction of this compound is fundamentally a multi-step process. These sequences can be designed as cascade reactions that form multiple bonds in a single operation or as a more linear, sequential functionalization approach.
Several classical indole syntheses can be viewed as cascade reactions, where a series of intramolecular transformations occur sequentially in one pot to build the heterocyclic ring. These methods are highly efficient for creating the core 4-fluoroindole structure from appropriate precursors.
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. byjus.comthermofisher.com It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of a 4-fluoroindole, 4-fluorophenylhydrazine would be condensed with a suitable carbonyl compound. The reaction proceeds through a cascade of steps: formation of a phenylhydrazone, tautomerization to an enamine, an irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement, rearomatization, intramolecular cyclization, and finally, the elimination of ammonia (B1221849) to yield the indole ring. byjus.comwikipedia.org The entire sequence is typically driven by heating in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org
Leimgruber-Batcho Indole Synthesis : This method is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. wikipedia.orgresearchgate.net The synthesis starts with an o-nitrotoluene, in this case, 2-fluoro-6-nitrotoluene . In the first step, this precursor is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. wikipedia.orgresearchgate.net The second step is a reductive cyclization cascade, where reduction of the nitro group to an amine is immediately followed by intramolecular cyclization and elimination of a secondary amine to form the indole ring. wikipedia.orgresearchgate.netresearchgate.net This two-step, one-pot reduction/cyclization is highly efficient and proceeds under mild conditions. wikipedia.org
A logical and common route to this compound involves a step-by-step, sequential functionalization strategy. This approach offers high control over the introduction of each functional group. A typical sequence would be:
Preparation of the Precursor : Synthesis of a key starting material, such as 4-fluoroaniline, often involving a nucleophilic aromatic substitution step followed by reduction, as described in section 2.2.1.2.
Formation of the Indole Ring : Construction of the 4-fluoro-1H-indole scaffold using one of the established cascade syntheses. For example, reacting 4-fluoroaniline with 2-bromoacetaldehyde diethyl acetal in a Bischler-type synthesis. diva-portal.org
N-Methylation : The final functionalization step is the methylation of the indole nitrogen, as detailed in section 2.2.2. This involves reacting the synthesized 4-fluoro-1H-indole with a methylating agent like dimethyl carbonate (DMC) and a suitable catalyst to yield the final product, this compound.
This modular approach allows for the purification of intermediates and can be adapted to create a wide variety of substituted indoles by changing the reagents in each step.
Optimization of Synthetic Routes
The synthesis of this compound typically proceeds via the N-methylation of a 4-fluoro-1H-indole precursor. The optimization of this transformation is critical for achieving high purity and yield. Strategic adjustments to reaction parameters can significantly improve the efficiency and reproducibility of the synthesis.
Reaction Condition Studies (e.g., solvent effects, temperature, catalysts, stoichiometry)
The selection of appropriate reaction conditions is the cornerstone of synthetic route optimization. Extensive research into the N-methylation of indoles provides a framework for optimizing the synthesis of this compound.
Solvent Effects: The choice of solvent can profoundly influence reaction rates and outcomes. For the N-methylation of indoles, polar aprotic solvents are often employed. Studies have investigated solvents such as N,N-dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (B7775990) (NMP), which are effective for this type of reaction. google.comgoogle.com More environmentally benign options like t-BuOH, cyclopentyl methyl ether (CPME), and anisole (B1667542) have also been explored, though they may result in slightly lower yields compared to traditional solvents like toluene. acs.orgacs.org The polarity of the solvent can affect the solubility of the indole substrate and the reagents, as well as the stabilization of transition states. For instance, using dimethyl carbonate (DMC) as a methylating agent, solvent effects were modeled, indicating their importance in the reaction mechanism. st-andrews.ac.uk
Temperature: Reaction temperature is a critical parameter that dictates the rate of reaction. The N-methylation of indoles can be conducted over a wide range of temperatures. Some procedures are carried out at room temperature, while others require heating to reflux. google.comgoogle.comgoogle.com For instance, using dimethyl carbonate, the reaction temperature is typically above its boiling point, around 90°C, while other protocols specify temperatures between 120°C and 134°C. google.comgoogle.com Lowering the temperature can sometimes suppress the formation of side products, but it may also significantly slow down the reaction rate.
Catalysts: The choice of catalyst is crucial for an efficient N-methylation. A variety of catalysts have been shown to be effective. Bases like cesium carbonate (Cs₂CO₃) are commonly used. acs.org Organic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied, with DABCO showing high effectiveness in forming the desired N-methylated indole. st-andrews.ac.uk Phase transfer catalysts, including tetrabutylammonium (B224687) bromide and 18-crown-6, are also employed to facilitate the reaction, particularly when using inorganic bases that have low solubility in organic solvents. google.comgoogle.com The selection of the catalyst can also influence the product distribution; for example, DBU can sometimes lead to the formation of N-methoxycarbonylated byproducts when using dimethyl carbonate. st-andrews.ac.uk
Stoichiometry: The molar ratio of reactants and catalysts is a key factor in optimizing the reaction. Typically, an excess of the methylating agent is used to ensure complete conversion of the starting indole. The amount of catalyst is also optimized; for phase transfer catalysts like tetrabutylammonium bromide, amounts ranging from twenty to thirty percent by weight relative to the substrate are often preferred. google.comgoogle.com For solid bases like cesium carbonate, two equivalents are typically used. acs.org
| Parameter | Condition | Effect/Observation | Source |
|---|---|---|---|
| Solvent | DMF, NMP, Toluene | Generally effective for N-methylation, leading to good yields. | google.comgoogle.comacs.orgacs.org |
| Solvent | t-BuOH, CPME, Anisole | More environmentally friendly but may result in 10-20% lower yields. | acs.orgacs.org |
| Temperature | 90°C - 134°C | Higher temperatures increase reaction rate but can lead to side reactions like decarboxylation. | google.comgoogle.com |
| Catalyst | DABCO | Highly effective for N-methylation with dimethyl carbonate, yielding the desired product. | st-andrews.ac.uk |
| Catalyst | DBU | Can lead to the formation of N-methoxycarbonylated side products. | st-andrews.ac.uk |
| Catalyst | Cs₂CO₃ | Effective solid base, typically used in 2 equivalents. | acs.org |
| Catalyst | Tetrabutylammonium bromide | Phase transfer catalyst used to improve reaction efficiency. | google.comgoogle.com |
Yield Enhancement and Side Product Mitigation
A primary goal of synthetic optimization is to maximize the yield of the desired product while minimizing the formation of impurities.
Yield Enhancement: High yields, often exceeding 90%, have been reported for the N-methylation of various indole derivatives under optimized conditions. google.comgoogle.com For instance, the methylation of 6-nitroindole (B147325) using dimethyl carbonate resulted in a 96% yield of 1-methyl-6-nitroindole. google.comgoogle.com The use of efficient catalyst systems, such as phenyl trimethylammonium iodide with cesium carbonate, has been shown to produce N-methylated indoles in yields as high as 99%. acs.org Careful control of reaction parameters identified in reaction condition studies is directly linked to achieving such high yields.
| Challenge | Mitigation Strategy | Expected Outcome | Source |
|---|---|---|---|
| Low Yield | Use of highly effective catalysts (e.g., PhMe₃NI/Cs₂CO₃); Optimization of solvent and temperature. | Yields can be enhanced to >95%. | google.comgoogle.comacs.org |
| N-methoxycarbonylation (with DMC) | Use of DABCO catalyst instead of DBU. | Selective formation of the N-methylated product. | st-andrews.ac.uk |
| Bis-methylation | Careful control of stoichiometry and reaction time. | Formation of bis-methylated products can be reduced to trace amounts. | acs.orgacs.org |
| Unreacted Starting Material | Increase reaction time or use a slight excess of the methylating agent. | Drive the reaction to completion. | acs.orgacs.org |
Scalability Considerations for Research Applications
For a synthetic route to be truly useful for research applications, it must be scalable, allowing for the production of larger quantities of the compound.
The scalability of the synthesis of this compound depends on several factors, including the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification. The use of inexpensive and readily available methylating agents like dimethyl carbonate is advantageous for large-scale synthesis. st-andrews.ac.uk Similarly, employing safe, non-toxic, and easy-to-handle reagents, such as phenyl trimethylammonium iodide, enhances the scalability and practicality of the method. acs.org
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and identify the position and electronic environment of heteroatoms like fluorine. For 4-Fluoro-1-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides unambiguous structural verification. These analyses are typically conducted using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts reported in parts per million (ppm). rsc.org
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the seven protons. The integration of these signals would correspond to the number of protons in each unique environment.
N-Methyl Protons (N-CH₃): A singlet appearing in the upfield region (typically around 3.7-3.8 ppm), integrating to three protons. This signal is a singlet because there are no adjacent protons to cause splitting.
Pyrrole (B145914) Ring Protons (H2 and H3): Two signals corresponding to the protons on the five-membered pyrrole ring. These often appear as doublets or triplets due to coupling with each other. H2 is typically found further downfield than H3.
Benzene (B151609) Ring Protons (H5, H6, and H7): The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
H5: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with both H6 and the fluorine atom.
H6 and H7: These protons will also show complex splitting patterns (multiplets) resulting from coupling to adjacent protons.
The precise chemical shifts and coupling constants (J-values) are critical for confirming the substitution pattern.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~3.75 | Singlet (s) | N/A |
| H2 | Downfield | Doublet (d) | 3JH2-H3 |
| H3 | Upfield relative to H2 | Doublet (d) | 3JH3-H2 |
| H5 | Downfield | Doublet of Doublets (dd) | 3JH5-H6, 3JH5-F4 |
| H6 | Intermediate | Multiplet (m) | 3JH6-H5, 3JH6-H7 |
| H7 | Downfield | Multiplet (m) | 3JH7-H6 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each of the nine unique carbon atoms in this compound will produce a single peak. The chemical shifts are influenced by the electronegativity of neighboring atoms. A key feature is the presence of carbon-fluorine (C-F) coupling, which can cause the signals for carbons near the fluorine atom to appear as doublets.
C4: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.
C3a and C5: These carbons, ortho to the fluorine, will exhibit smaller two-bond coupling (²JC-F).
C7a and C6: These carbons, meta to the fluorine, will show even smaller three-bond coupling (³JC-F).
N-CH₃: The methyl carbon will appear as a sharp singlet in the upfield region of the spectrum.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| N-CH₃ | Upfield (~30-35 ppm) | None |
| C2 | Downfield | Possible small 4JC-F |
| C3 | Upfield | Possible small 5JC-F |
| C3a | Intermediate | Yes (2JC-F) |
| C4 | Downfield (attached to F) | Yes (large 1JC-F) |
| C5 | Intermediate | Yes (2JC-F) |
| C6 | Intermediate | Yes (3JC-F) |
| C7 | Intermediate | Possible small 4JC-F |
| C7a | Downfield | Yes (3JC-F) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.ilbiophysics.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. colorado.eduwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal's multiplicity will be a complex multiplet due to coupling with nearby protons (H3 and H5). For example, the ¹⁹F NMR signal for the related compound 5-Fluoro-3-methyl-1H-indole appears at -125.24 ppm. rsc.org
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules. clockss.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each proton (H2, H3, H5, H6, H7, and N-CH₃) to its corresponding carbon atom (C2, C3, C5, C6, C7, and N-CH₃).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity of the entire molecule. For instance, it would show correlations from the N-methyl protons to C2 and C7a, confirming the structure of the pyrrole ring and its fusion to the benzene ring. It would also show correlations from H5 to C4 and C3a, confirming the position of the fluorine atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), and the peak corresponding to this ion reveals the molecular weight.
For this compound (C₉H₈FN), the nominal molecular weight is 149.17 g/mol . The mass spectrum would show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 149. The fragmentation pattern would be characteristic of an indole (B1671886) structure. Common fragmentations include the loss of small molecules or radicals. A likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 134.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.
For this compound, the exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). This calculated exact mass would be compared to the experimentally measured mass from the HRMS instrument to confirm the molecular formula C₉H₈FN.
| Analysis | Expected Value | Information Provided |
|---|---|---|
| Molecular Formula | C₉H₈FN | Elemental Composition |
| Nominal Mass | 149 g/mol | Integer Molecular Weight |
| Calculated Exact Mass | 149.06408 u | High-precision mass for HRMS confirmation |
| Major Fragment Ion | m/z 134 | Loss of methyl group ([M-CH₃]⁺) |
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Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For indole derivatives, reversed-phase HPLC (RP-HPLC) is frequently the method of choice nih.govresearchgate.netoup.com.
A typical RP-HPLC method for analyzing indole compounds would utilize a C8 or C18 stationary phase column nih.govcetjournal.it. The mobile phase often consists of a gradient mixture of an aqueous solvent, frequently containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724) cetjournal.itmdpi.com. Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore. For many indole alkaloids, a detection wavelength of 280 nm is effective oup.commdpi.com.
The validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: This is established by analyzing a series of standard solutions of varying concentrations. The resulting peak areas are plotted against concentration, and a linear regression analysis is performed. For related indolic compounds, calibration curves have shown excellent linearity with correlation coefficients (r²) of ≥ 0.998 over concentration ranges such as 0.0625–125 µg/mL nih.gov.
Precision: This parameter assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
LOD and LOQ: The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For some indole compounds, LODs have been reported to be below 0.015 µg/mL nih.gov.
While specific validated HPLC data for this compound is not extensively detailed in published literature, the established methods for similar indole derivatives provide a robust framework for its analysis. The progress of synthetic reactions producing N-methylated indoles is often monitored by HPLC, confirming the technique's suitability for analyzing this class of compounds google.comgoogle.com.
Table 1: Representative HPLC Method Parameters for Analysis of Indole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | C8 or C18 Column |
| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 - 40 °C |
Table 2: Illustrative HPLC Method Validation Parameters for Indole Compounds
| Parameter | Typical Acceptance Criteria/Value |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| LOD | Analyte dependent, often in ng/mL range |
| LOQ | Analyte dependent, often in ng/mL to µg/mL range |
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in synthetic organic chemistry used to separate individual chemical compounds from mixtures. For N-methylated indoles and their derivatives, silica (B1680970) gel column chromatography is a standard and effective method of purification google.comresearchgate.netnih.gov.
The principle of this technique involves a stationary phase (typically silica gel) packed into a glass column and a liquid mobile phase (the eluent) that flows through it. The compound mixture is loaded onto the top of the column, and as the eluent passes through the silica gel, the different components of the mixture travel at different rates due to their varying affinities for the stationary and mobile phases. This differential migration allows for the separation of the desired compound from impurities and unreacted starting materials.
In the synthesis of substituted indoles, column chromatography is often the final step to isolate the pure product. For instance, in the preparation of related indole carboxamides, purification by column chromatography using a mobile phase of ethyl acetate (B1210297) and hexanes is a common practice google.com. The choice of eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the target compound from impurities on a TLC plate is then adapted for column chromatography.
The process involves several key steps:
Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent to create a uniform, bubble-free stationary phase.
Sample Loading: The crude product, often dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel, is carefully applied to the top of the column.
Elution: The mobile phase is passed through the column, either by gravity or under positive pressure (flash chromatography). The polarity of the mobile phase may be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively separate the compounds.
Fraction Collection: The eluent exiting the column is collected in a series of fractions. Each fraction is then analyzed (e.g., by TLC) to determine which ones contain the pure desired compound.
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed, typically using a rotary evaporator, to yield the purified this compound.
For the N-methylation of indoles, byproducts are often easily removed via column chromatography, highlighting the utility of this technique nih.gov.
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) |
| Elution Mode | Isocratic or Gradient |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-fluoro-1H-indole-3-carboxaldehyde |
| Acetonitrile |
| Deuterated chloroform (B151607) (CDCl3) |
| Ethyl Acetate |
| Formic Acid |
| Hexanes |
| Indole-3-acetic acid |
| Indole-3-acetamide |
| Indole-3-acetonitrile |
| Indole-3-ethanol |
| Indole-3-lactic acid |
| Methanol |
| Tryptamine |
| Tryptophan |
Computational and Theoretical Chemistry Investigations
Electronic Structure and Molecular Geometry Calculations
Computational calculations are instrumental in determining the fundamental electronic and structural properties of 4-Fluoro-1-methyl-1H-indole. These studies provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons within its framework.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to optimize the molecular geometry and compute various electronic properties. researchgate.net
The introduction of a fluorine atom at the C4 position of the indole (B1671886) ring is expected to induce significant changes in the electronic distribution due to its high electronegativity. This would lead to a notable polarization of the electron density within the benzene (B151609) moiety of the indole core. Concurrently, the methyl group at the N1 position also influences the electronic environment, primarily through inductive effects.
Based on studies of related molecules like 1-methylindole (B147185), the key geometric parameters of this compound can be predicted. researchgate.net The indole ring is expected to be largely planar, with minor deviations possible. The bond lengths and angles will be influenced by both the fluorine and methyl substituents. For instance, the C4-F bond length would be a key parameter, and the C3-C4 and C4-C5 bond lengths would be altered compared to unsubstituted indole.
Table 1: Predicted Geometric Parameters of this compound based on DFT Calculations of Analogues
| Parameter | Predicted Value |
| C4-F Bond Length | ~1.35 Å |
| N1-CH3 Bond Length | ~1.47 Å |
| C2-C3 Bond Length | ~1.37 Å |
| C8-N1 Bond Length | ~1.39 Å |
| C4-C5-C6 Bond Angle | ~120° |
| C3-C4-F Bond Angle | ~119° |
Note: These are estimated values based on computational data for 4-fluoroindole (B1304775) and 1-methylindole and may vary depending on the specific computational method used.
Conformer Analysis and Energy Minimization
For a molecule like this compound, conformational analysis is relatively straightforward due to the rigid nature of the fused ring system. The primary source of conformational flexibility would be the rotation of the methyl group attached to the nitrogen atom. However, the energy barrier for this rotation is expected to be very low, resulting in essentially free rotation at room temperature.
Energy minimization calculations, performed as part of the DFT geometry optimization, would confirm the most stable arrangement of the atoms. For this compound, the lowest energy conformation would correspond to the planar indole ring system with an optimized orientation of the methyl group hydrogens. It is not anticipated that any significant stable conformers (rotamers) would exist that would be experimentally distinguishable under normal conditions.
Reactivity and Selectivity Predictions
Computational methods are particularly valuable for predicting the reactivity and selectivity of a molecule in chemical reactions. By analyzing the electronic properties, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comwikipedia.orgyoutube.com
For this compound, the HOMO is expected to be a π-orbital distributed primarily over the indole ring, with significant electron density on the C2-C3 double bond and the pyrrole (B145914) nitrogen. The LUMO is also anticipated to be a π*-antibonding orbital, with lobes distributed across the aromatic system.
The presence of the electron-withdrawing fluorine atom at the C4 position would be expected to lower the energy of both the HOMO and LUMO compared to 1-methylindole. The N-methyl group, being electron-donating, would have the opposite effect, raising the energy of these orbitals. The interplay of these two substituents will determine the final energy levels.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on typical DFT calculations for similar aromatic heterocyclic compounds.
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. The predicted gap for this compound suggests a moderately stable molecule.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net
Spectroscopic Parameter Predictions
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.
Theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the indole core, with the fluorine and methyl substituents influencing the chemical shifts of nearby nuclei. For instance, the fluorine atom would cause splitting of the signals for adjacent carbon and hydrogen atoms due to spin-spin coupling.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. These calculations can help in the assignment of the experimentally observed vibrational modes to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic ring, and the C-F stretching vibration. A study on 1-methylindole has provided a detailed assignment of its vibrational spectra, which can serve as a basis for interpreting the spectrum of its 4-fluoro derivative. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature |
| ¹³C NMR | Signal for C4 will be a doublet due to C-F coupling. |
| ¹H NMR | Signals for H3 and H5 will show coupling to the F atom. |
| IR Spectroscopy | A strong absorption band corresponding to the C-F stretch. |
Note: The exact chemical shifts and coupling constants would need to be calculated using specific computational protocols.
Theoretical NMR Chemical Shift Calculations
Theoretical Nuclear Magnetic Resonance (NMR) chemical shift calculations are a powerful tool for structure elucidation and verification. For a molecule like this compound, these calculations would typically be performed using Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
The process would involve:
Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) would be calculated at the same or a higher level of theory.
Chemical Shift Determination: The calculated isotropic shielding values are typically referenced against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), to yield the theoretical chemical shifts. These values can then be compared to experimental data to confirm structural assignments. Studies on other fluorinated aromatic compounds have established methodologies for achieving high accuracy in such predictions. nih.gov
Without a specific study, no data table of theoretical vs. experimental chemical shifts can be generated.
Vibrational Frequency Analysis (IR)
Vibrational frequency analysis provides insight into the molecular vibrations corresponding to infrared (IR) and Raman spectroscopy. Theoretical calculations are crucial for assigning the observed spectral bands to specific vibrational modes of the molecule.
For this compound, the analysis would proceed as follows:
Frequency Calculation: After geometry optimization at a suitable level of theory (e.g., DFT/B3LYP/6-311++G(d,p)), a frequency calculation is performed. This yields a set of harmonic vibrational frequencies.
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are therefore scaled using an appropriate scaling factor to improve agreement with experimental spectra.
Mode Assignment: The potential energy distribution (PED) is analyzed to assign each calculated frequency to specific molecular motions, such as C-H stretching, C=C bending, or C-F vibrations.
As no specific vibrational analysis has been published for this compound, a data table of calculated frequencies, IR intensities, and vibrational mode assignments cannot be provided.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. acs.org An MD simulation for this compound could be applicable for investigating its interactions, for example, with water molecules to understand its solvation properties or with a protein's active site to explore its potential as a ligand.
The simulation would require:
Force Field Parametrization: A suitable force field would be chosen, and parameters for the this compound molecule would be developed if not already available.
System Setup: The molecule would be placed in a simulation box, typically filled with solvent molecules (e.g., water).
Simulation: The system would be energy-minimized, equilibrated, and then a production simulation would be run for a specified length of time (nanoseconds to microseconds).
Trajectory Analysis: The resulting trajectory would be analyzed to extract information on intermolecular interactions (e.g., hydrogen bonds), residence times, and conformational preferences.
No studies detailing such simulations for this compound interacting with other molecules were identified.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of the indole nucleus due to the high electron density of the pyrrole ring. The reaction typically proceeds through an initial attack of an electrophile on the aromatic system to form a resonance-stabilized cationic intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. rsc.orgorganic-chemistry.orgijpcbs.comsynarchive.comwikipedia.org
The regiochemical outcome of EAS on this compound is primarily directed by the inherent reactivity of the indole scaffold, which is then modulated by the substituents.
Pyrrole Ring Activation: The nitrogen atom of the indole ring strongly activates the molecule towards electrophilic attack. The N-methyl group further enhances this activation through a positive inductive effect (+I), increasing the electron density within the heterocyclic ring.
C3 Position Preference: The site of highest electron density and kinetic reactivity in the indole nucleus is the C3 position. Attack at this position leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.
Influence of the 4-Fluoro Group: The fluorine atom at C4 deactivates the benzene ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. However, its resonance effect directs potential substitution on the benzene ring to the ortho (C5) and para (C7) positions.
Consequently, electrophilic substitution on this compound occurs almost exclusively at the C3 position. If the C3 position is blocked, substitution may occur at other positions, such as C2 or C5, depending on the reaction conditions and the nature of the electrophile.
Several classical and modern electrophilic substitution reactions can be employed to functionalize the this compound core, primarily at the C3-position.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.org For this compound, this reaction is expected to proceed smoothly to yield this compound-3-carbaldehyde. The resulting aldehyde is a versatile intermediate for further synthetic transformations.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.netlscollege.ac.in Indoles are excellent substrates for this reaction, which typically uses formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to introduce an aminomethyl group at the C3 position. This yields a "gramine" derivative, specifically N,N-dimethyl-1-((4-fluoro-1-methyl-1H-indol-3-yl)methyl)amine, which can serve as a precursor for other functional groups. oarjbp.com
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. Given the high reactivity of the indole nucleus, milder conditions are often sufficient.
Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C3 position, providing a handle for subsequent cross-coupling reactions.
Nucleophilic Reactions
While less common than electrophilic substitutions, the indole ring can undergo nucleophilic reactions under specific conditions.
Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom on the benzene ring opens the possibility for SNAr reactions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. youtube.comnih.gov Fluorine is an excellent leaving group for SNAr because of its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com Therefore, the fluorine at the C4 position of this compound could potentially be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions (high temperature, strong base). The reaction rate would be significantly enhanced by the presence of additional electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov
Deprotonation/Metalation: The indole ring can be deprotonated at various positions using strong bases like organolithium reagents. The N-methyl group prevents deprotonation at the N1 position. Directed ortho-metalation could potentially occur at the C5 position, guided by the C4-fluoro substituent, or at the C2 position, influenced by coordination with the N1-methyl group. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Oxidation and Reduction Pathways
Oxidation: The electron-rich C2-C3 double bond of the indole nucleus is susceptible to oxidation. Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to various products, including epoxides or ring-opened derivatives. mdpi.commasterorganicchemistry.com Depending on the reaction conditions, oxidation can also occur at the C2 position to form 2-oxindoles.
Reduction: The most common reduction of the indole ring is the catalytic hydrogenation of the C2-C3 double bond to afford the corresponding indoline (B122111) derivative. This transformation is typically achieved using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents but are generally used to reduce functional groups appended to the indole ring, such as esters or amides, rather than the ring itself. masterorganicchemistry.comresearchgate.net
Cycloaddition Reactions
The indole nucleus can participate in cycloaddition reactions, although its aromaticity often makes it less reactive than simple alkenes or dienes. These reactions often result in the dearomatization of the indole system. acs.orgsemanticscholar.org
[4+2] Cycloaddition (Diels-Alder Reaction): The indole ring can act as a diene (using carbons C4 through C7) or a dienophile (using the C2-C3 bond). wikipedia.orgorganic-chemistry.orgresearchgate.net For this compound to act as a diene, the reaction would likely require high temperatures or Lewis acid catalysis. More commonly, indole derivatives are modified, for example by introducing a vinyl group at the C2 or C3 position, to create a more reactive diene system that can readily participate in Diels-Alder reactions to build complex polycyclic structures. acs.org
1,3-Dipolar Cycloaddition: This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. While the C2-C3 double bond of the indole can act as the dipolarophile, a more common strategy involves generating an azomethine ylide from an indole derivative (like an isatin) which then reacts with an external dipolarophile. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Reactions via C-H Activation: Direct functionalization of C-H bonds is a highly efficient strategy that avoids the pre-functionalization of starting materials. Palladium-catalyzed C-H activation has been successfully applied to indole substrates. beilstein-journals.orgnih.gov For this compound, C-H functionalization could be directed to various positions. For example, by installing a temporary directing group at the C3 position, it is possible to achieve selective palladium-catalyzed fluoroalkylation at the C4-position, displacing the hydrogen atom. researchgate.netrsc.org Direct C2- and C7-arylation are also well-established methods for indole functionalization. beilstein-journals.org
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org To utilize this reaction, this compound would first need to be halogenated (e.g., brominated or iodinated) at a reactive position, such as C3, C5, or C7. The resulting halo-indole could then be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. nih.gov
Heck Reaction: The Heck reaction couples an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, application of the Heck reaction would require prior conversion of a C-H bond on the this compound ring to a C-Halogen or C-Triflate bond to serve as the electrophilic partner in the catalytic cycle.
An in-depth examination of the chemical reactivity and derivatization pathways of this compound reveals its utility as a versatile building block in the synthesis of more complex molecular architectures. This article focuses exclusively on the chemical transformations of this compound, detailing its participation in cross-coupling reactions, C-H functionalization, and its derivatization into elaborate structures.
Medicinal Chemistry and Biological Investigations Mechanistic Focus
Role as a Privileged Pharmacophore in Drug Discovery
General Overview of Indole (B1671886) Derivatives in Bioactive Compounds
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, frequently recognized as a "privileged" structure. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. The indole nucleus is a key component in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of secondary metabolites, including the neurotransmitter serotonin (B10506).
The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct pharmacological profiles. This structural adaptability has been exploited by medicinal chemists to design and synthesize novel therapeutic agents targeting a broad spectrum of diseases. Indole derivatives have been successfully developed into drugs with applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological agents. The ability of the indole scaffold to interact with various biological targets, including enzymes and receptors, underscores its importance in drug discovery.
Influence of Fluorine and N-Methyl Substituents on Biological Recognition
The strategic incorporation of fluorine atoms and N-methyl groups into the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, thereby enhancing their biological activity and drug-like characteristics.
The introduction of a fluorine atom, particularly at the 4-position of the indole ring, can have profound effects on a molecule's biological profile. Fluorine is a highly electronegative atom with a small van der Waals radius, which allows it to act as a bioisostere for a hydrogen atom. Its presence can alter the electronic distribution within the molecule, influencing pKa, lipophilicity, and metabolic stability. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to an increased half-life of the drug. Furthermore, fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and selectivity.
The methylation of the indole nitrogen at the 1-position (N-methylation) also imparts significant changes to the molecule's properties. N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can prevent unwanted interactions with metabolic enzymes or off-target proteins. This modification can also increase the lipophilicity of the compound, potentially improving its membrane permeability and oral bioavailability. The N-methyl group can also provide steric bulk, which can influence the molecule's conformation and its fit within a binding pocket, leading to improved potency and selectivity. The synergistic effect of both a 4-fluoro and a 1-methyl substitution can lead to compounds with optimized pharmacological profiles, combining the benefits of enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties.
Enzyme Modulation and Inhibition Studies
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.gov IDO1 has emerged as a significant therapeutic target, particularly in the field of immuno-oncology, due to its role in mediating immune suppression in the tumor microenvironment. nih.gov By depleting tryptophan and producing immunomodulatory metabolites, IDO1 can suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade immune surveillance.
While numerous indole-based compounds have been investigated as IDO1 inhibitors, there is currently no specific published research directly implicating 4-Fluoro-1-methyl-1H-indole as a direct inhibitor of IDO1. The development of IDO1 inhibitors has largely focused on tryptophan mimetics and other heterocyclic scaffolds that can effectively interact with the active site of the enzyme. Structure-activity relationship (SAR) studies of various inhibitor classes have provided insights into the key molecular features required for potent IDO1 inhibition. However, without specific experimental data for this compound, its potential role in IDO1 modulation remains speculative. Further screening and enzymatic assays would be necessary to determine if this particular compound exhibits any inhibitory activity against IDO1.
Histone Methyltransferase (SETD2) Inhibition
Histone methyltransferases (HMTs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a modification associated with transcriptional elongation and DNA repair. Dysregulation of SETD2 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
Recent studies have identified indole-containing compounds as inhibitors of SETD2. In the exploration of a series of 2-amidoindole analogs, it was discovered that substitution on the indole ring significantly impacts inhibitory potency. Specifically, the introduction of a fluorine atom at the 4-position of a 7-methylindole (B51510) core was found to substantially improve the inhibitory activity against SETD2. This highlights the importance of the 4-fluoro-indole moiety as a key pharmacophore for SETD2 inhibition. The fluorine atom likely engages in favorable interactions within the enzyme's active site, contributing to enhanced binding affinity.
| Compound ID | Indole Substitution | SETD2 IC50 (μM) |
| 1 | 7-methyl | 2.08 |
| 2 | 4-fluoro-7-methyl | 0.42 |
| 3 | 5-fluoro-7-methyl | 1.55 |
This table presents data on the structure-activity relationship of indole-based SETD2 inhibitors, demonstrating the positive impact of 4-fluoro substitution.
Cannabinoid Receptor 1 (CB1) Modulation
The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor that is a key component of the endocannabinoid system, playing a significant role in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory. The development of CB1 receptor modulators has been an active area of research for the treatment of various disorders.
Indole derivatives have been extensively investigated as modulators of the CB1 receptor. Structure-activity relationship studies have revealed that the nature and position of substituents on the indole scaffold are critical for determining the affinity and efficacy of these compounds. Electron-withdrawing groups on the indole ring have been shown to influence the pharmacological activity of these modulators. For instance, studies on related indole-based CB1 receptor ligands have indicated that chlorination at the 4-position of the indole core can lead to a reduction in binding affinity. While specific data for this compound is not available, the general principle suggests that the electronic properties of the substituent at this position are important for molecular recognition by the CB1 receptor. The N-methylation of the indole is also a common feature in many synthetic cannabinoid receptor agonists and can contribute to enhanced potency. Further investigation is required to fully elucidate the specific modulatory effects of this compound on the CB1 receptor.
Viral Polymerase Inhibition (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)
Direct evaluation of this compound as an inhibitor of viral polymerases, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), has not been reported in the reviewed scientific literature. The development of inhibitors for viral RdRp is a significant strategy in antiviral drug discovery, as this enzyme is crucial for the replication of RNA viruses nih.gov. While various molecular scaffolds are under investigation, specific data pertaining to this compound in this context is not currently available.
Cyclooxygenase (COX) Inhibition
There is no specific data in the existing literature detailing the activity of this compound as a cyclooxygenase (COX) inhibitor. However, the indole nucleus is a well-established scaffold in the design of anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which functions through COX inhibition nih.govnih.gov.
Research into novel indole derivatives continues to explore this potential. For instance, a series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory effects, with some compounds demonstrating dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX) nih.gov. Another study focused on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, identifying compounds with significant anti-inflammatory properties and selective COX-2 inhibition nih.govmdpi.com. These studies underscore the capacity of the indole framework to serve as a basis for COX inhibitors, although the specific contribution of a 4-fluoro and 1-methyl substitution pattern remains uncharacterized.
Other Enzyme Target Engagements
While enzyme inhibition profiles for this compound are not extensively documented, its parent structure, 4-fluoroindole (B1304775), is recognized as a versatile precursor in the synthesis of various enzyme inhibitors chemimpex.com. It has been used as a reactant in the preparation of inhibitors for tryptophan dioxygenase, histone deacetylase (HDAC), and HIV-1 attachment sigmaaldrich.com. The indole scaffold, more broadly, is known for its ability to interact with numerous enzymes, forming the basis for inhibitors targeting hyaluronidase, kinases, and other enzymes relevant to diabetes and cancer nih.govbiolmolchem.com. The unique electronic properties conferred by the fluorine atom at the 4-position may influence such interactions, a characteristic leveraged in drug design chemimpex.com.
In Vitro Biological Activity Assessments
Antiproliferative Activity against Cancer Cell Lines (e.g., A549, U-87MG)
Direct experimental data on the antiproliferative activity of this compound against specific cancer cell lines like A549 (lung carcinoma) and U-87MG (glioblastoma) is not present in the available literature. However, extensive research has been conducted on structurally related fluorinated and N-methylated indole derivatives, demonstrating significant anticancer potential. The presence of a fluorine atom in a molecule can enhance its biological activity, and this has been explored in the context of indole-based anticancer agents nih.govmdpi.com.
Studies on related indole compounds have established their potency against various cancer cell lines. A series of 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazone derivatives were tested for their anticancer effects against A549 and U-87 MG cell lines dergipark.org.tr. Several of these compounds, which share the 5-fluoro and 1-methyl substitution pattern, showed greater potency than the reference drug cisplatin (B142131) against both cell lines. For example, compound 7d (N-ethyl-4-trifluoromethylphenyl substituted) was particularly effective against U-87 MG cells with an IC₅₀ value of 34.9 µM dergipark.org.tr.
In another study, a novel series of indole-based 4,5-dihydroisoxazole derivatives was synthesized and screened against a panel of nine cancer cell types, including A549 and U87 lines acs.org. One of these compounds, (±)-3-[3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4f) , which contains the 1-methyl-1H-indole core, was found to have an IC₅₀ value greater than 100 µM against both A549 and U87 cells acs.org.
The table below summarizes the reported IC₅₀ values for these related indole derivatives against the specified cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6d (5-Fluoro-1-methyl-indole derivative) | A549 | >100 | dergipark.org.tr |
| 6h (5-Fluoro-1-methyl-indole derivative) | A549 | 61.6 | dergipark.org.tr |
| 6l (5-Fluoro-1-methyl-indole derivative) | A549 | 48.4 | dergipark.org.tr |
| 6n (5-Fluoro-1-methyl-indole derivative) | A549 | 62.3 | dergipark.org.tr |
| 6d (5-Fluoro-1-methyl-indole derivative) | U-87 MG | 46.6 | dergipark.org.tr |
| 7d (5-Fluoro-1-ethyl-indole derivative) | U-87 MG | 34.9 | dergipark.org.tr |
| (±)-3-[3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4f) | A549 | >100 | acs.org |
| (±)-3-[3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4f) | U87 | >100 | acs.org |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition in vitro.
The selectivity of a potential anticancer agent, defined by its differential effect on cancerous versus healthy cells, is a critical parameter. In the study of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione derivatives, the compounds were also evaluated for their cytotoxic effects on the non-tumorigenic human lung fibroblast cell line CCD-19Lu dergipark.org.tr. Several compounds that were effective against the A549 cancer cell line, such as 6a and 6b , did not exhibit cytotoxic effects on the healthy CCD-19Lu cells, suggesting a degree of selectivity dergipark.org.tr.
Similarly, the investigation of indole-based 4,5-dihydroisoxazole derivatives included screening against noncancerous human foreskin fibroblast (Bj-5ta) and normal breast epithelial (MCF-10A) cell lines acs.org. While the specific compound 4f was not highly potent against the cancer cell lines tested, the lead compounds in its series were evaluated for selectivity, highlighting the importance of this assessment in the development of indole-based therapeutics.
| Compound | Non-tumorigenic Cell Line | Cytotoxicity/IC₅₀ (µM) | Reference |
| 6a (5-Fluoro-1-methyl-indole derivative) | CCD-19Lu | Not cytotoxic | dergipark.org.tr |
| 6b (5-Fluoro-1-methyl-indole derivative) | CCD-19Lu | Not cytotoxic | dergipark.org.tr |
| 7l (5-Fluoro-1-ethyl-indole derivative) | CCD-19Lu | Not cytotoxic | dergipark.org.tr |
Antimicrobial Activity (e.g., antifungal, antituberculosis)
There is no available scientific literature detailing the antimicrobial, antifungal, or antituberculosis activity of this compound. Research on other fluorinated indole derivatives has shown varied antimicrobial effects, but these findings cannot be directly extrapolated to the specific compound . For instance, studies on certain indolizine (B1195054) derivatives, which feature a different core structure, have shown that substitutions including fluorine can contribute to anti-tubercular activity. nih.gov However, dedicated studies to determine the minimum inhibitory concentration (MIC) or to assess the spectrum of activity of this compound against bacterial or fungal pathogens have not been published.
Antiviral Activity (e.g., CoxB3, HIV non-nucleoside reverse transcriptase inhibitors)
Specific investigations into the antiviral properties of this compound are absent from the scientific record. There is no data available regarding its potential efficacy against viruses such as Coxsackievirus B3 (CoxB3) or its activity as a human immunodeficiency virus (HIV) non-nucleoside reverse transcriptase inhibitor (NNRTI). wikipedia.orghiv.gov The broader family of indole-containing compounds has been explored for antiviral applications, but specific structure-activity relationships for this compound have not been established.
Anti-inflammatory and Analgesic Properties (mechanistic insights)
A review of published research indicates a lack of studies on the anti-inflammatory and analgesic properties of this compound. While other indole derivatives have been investigated for their potential to modulate inflammatory pathways, for example, through the inhibition of cyclooxygenase (COX) enzymes, no such mechanistic insights are available for this compound. mdpi.comnih.gov Consequently, there is no data on its potential efficacy in models of inflammation or pain.
Molecular Mechanisms of Action Studies
Consistent with the absence of data on its biological activities, there are no published studies detailing the molecular mechanisms of action for this compound.
Target Identification and Binding Assays (e.g., enzyme kinetics, receptor binding)
There is no information available from target identification studies, enzyme kinetic analyses, or receptor binding assays involving this compound. The specific molecular targets with which this compound might interact remain unknown.
Cellular Pathway Modulation
No research has been published that investigates the effects of this compound on any cellular pathways. It is therefore unknown whether this compound can modulate signaling cascades involved in processes such as inflammation, cell proliferation, or microbial pathogenesis.
Protein Interaction Studies (e.g., hydrogen bonding, steric interactions)
Detailed studies on the protein interactions of this compound, such as the nature of its binding, including hydrogen bonding or steric interactions with potential protein targets, have not been conducted or reported in the scientific literature. While general principles of how indole structures can interact with proteins are understood, specific data for this compound is lacking. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies involve systematically altering the chemical structure to understand how changes in substitution patterns and conformational flexibility impact biological activity.
The biological activity of indole derivatives can be significantly modulated by the position and electronic nature of substituents on the indole ring.
Positional Isomerism and Electronic Effects:
The placement of substituents on the indole core is a critical determinant of biological activity. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to the indole scaffold, the position of a fluorine atom was shown to influence potency. The replacement of a hydrogen with a methyl group at the 9-position of a 6-fluoro-substituted analog resulted in a more than 6-fold increase in potency. However, swapping the positions of the fluorine and methyl groups led to a decrease in activity, highlighting the specific requirements for substitution patterns at these positions acs.org.
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—also plays a pivotal role. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect. This can alter the acidity of nearby protons and influence hydrogen bonding capabilities, which are crucial for drug-receptor interactions researchgate.net. In some cases, the presence of an electron-withdrawing group on the indole ring can lower its reactivity researchgate.net.
Research on other fluorinated indole derivatives has provided further insights. For example, in a series of 2-(4-methylsulfonylphenyl) indole derivatives, various substitutions on the indole ring led to compounds with dual antimicrobial and anti-inflammatory activities nih.gov. The specific nature and position of these substituents were key to their biological profiles.
The following table summarizes the impact of different substitution patterns on the biological activity of various indole derivatives, providing a comparative view of how electronic and positional changes can fine-tune their therapeutic effects.
| Compound Series | Substitution Pattern | Observed Biological Effect |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | 6-fluoro-9-methyl | Increased potency as CFTR potentiators acs.org. |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | 6-methyl-9-fluoro | Decreased potency compared to the 6-fluoro-9-methyl isomer acs.org. |
| Azaindole Inhibitors of Influenza PB2 | 5-fluoro substitution | Preferred for potent analogues acs.org. |
| 2-(4-methylsulfonylphenyl) indoles | Varied substitutions | Resulted in dual antimicrobial and anti-inflammatory activities nih.gov. |
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. The rigidity or flexibility of a molecule can determine its binding affinity and selectivity.
Influence of Fluorine on Conformation:
For instance, studies on fluorinated piperidines have shown that electrostatic and hyperconjugative interactions involving the fluorine atom can stabilize specific chair conformations researchgate.net. Similarly, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom led to a significant shift in the predominant conformer, which was suggested to be key to their anticancer activities mdpi.com.
The conformational effects of fluorine in this compound derivatives would similarly be expected to influence their biological activity by pre-organizing the molecule into a bioactive conformation for optimal receptor binding. The electron-withdrawing nature of fluorine can also affect the rotation of adjacent bonds, further influencing the molecule's accessible conformations nih.gov.
The table below illustrates how fluorine substitution can impact the conformational preferences and, consequently, the biological activity of different molecular scaffolds.
| Molecule Type | Effect of Fluorine Substitution | Impact on Biological Activity |
| Peptides containing 4-fluoroproline | Biases the pyrrolidine (B122466) ring pucker nih.govnih.govresearchgate.net. | Modulates peptide and protein stability and folding nih.govnih.govresearchgate.net. |
| 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives | Induces a predominance of a specific conformer group mdpi.com. | Potentially key to their anticancer activities mdpi.com. |
| Fluorinated piperidines | Stabilizes specific axial fluorine conformers researchgate.net. | Influences physicochemical properties like pKa and LogP researchgate.net. |
Applications in Materials Science and Other Fields
Utilization as Building Blocks for Advanced Materials
There is a lack of substantial research detailing the direct incorporation of 4-Fluoro-1-methyl-1H-indole into the functional layers of the following material systems. The indole (B1671886) scaffold, more broadly, is of interest in materials science due to its electron-rich nature, but specific studies focusing on this particular fluorinated and methylated derivative are not prominent.
Semiconducting Molecules and Polymers
No specific research articles were identified that describe the synthesis and characterization of semiconducting molecules or polymers where this compound is a core monomeric unit.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The literature search did not yield studies on the use of this compound as a host, emitter, or transport layer material in OLEDs, nor as a donor or acceptor material in OPVs.
Dye-Sensitized Solar Cells (DSSCs)
There is no available data on the application of this compound as a component of sensitizing dyes or electrolytes in DSSCs.
Ligand Chemistry for Metal Coordination
While indole derivatives can act as ligands, the specific use of this compound in the formation of functional metal complexes for the applications below is not detailed in the existing literature. The coordination of the indole nitrogen to a metal center is a known chemical interaction. rwth-aachen.de
Formation of Photosensitizers
No specific examples or studies were found describing the use of this compound as a ligand in the synthesis of photosensitizers for applications such as photodynamic therapy or photocatalysis.
Tuning of Energy Gaps in Complexes
The effect of a this compound ligand on the frontier molecular orbital energies (HOMO/LUMO) and the resulting energy gap of metal complexes has not been a subject of specific investigation in the reviewed literature.
Fluorescent Probes for Biological Imaging
The indole scaffold is a crucial component in the design of various fluorescent probes due to its inherent photophysical properties. The strategic incorporation of fluorine atoms into the indole ring, as seen in derivatives of this compound, can further enhance these properties, leading to the development of sophisticated tools for biological imaging. While direct applications of this compound as a fluorescent probe are not extensively documented in publicly available research, the broader class of fluorinated indoles and their derivatives has demonstrated significant promise and utility in this field.
The introduction of fluorine can modulate the electronic and photophysical characteristics of the indole core, influencing factors such as quantum yield, Stokes shift, and environmental sensitivity. These modifications are critical for creating probes that can sensitively and selectively report on specific biological events or analytes within complex cellular environments.
Research into related fluorinated indole compounds has shown their successful application in several areas of biological imaging:
Monitoring Cancer Cells: 4-Fluoroindole (B1304775), a close structural relative, is utilized in bioimaging for the surveillance of cancer cells during anti-cancer treatments ossila.com. This application highlights the potential of the fluorinated indole core to serve as a platform for developing probes that can track therapeutic efficacy.
Protein Structure and Dynamics: A variant of a fluorinated indole, Methyl 6-fluoro-1H-indole-4-carboxylate, has been identified as a potential fluorescent probe for investigating local protein structure and dynamics fluoromart.com. Its emission properties are sensitive to the local hydration environment, making it a valuable tool for studying protein folding and conformational changes fluoromart.com.
Detection of Metal Cations: Indole-based fluorescent probes have been engineered for the selective detection of metal ions, such as Cu²⁺, in living cells nih.gov. These probes often exhibit a "turn-on" fluorescence response upon binding to the target ion, allowing for clear visualization of its intracellular distribution nih.gov.
In Vivo Imaging: Indole heptamethine cyanine (B1664457) dyes, which incorporate the indole moiety, are extensively used as near-infrared fluorescent imaging agents in living cells and for in vivo studies nih.govsioc-journal.cn. Their emission in the near-infrared spectrum minimizes background interference from biological samples, enabling deeper tissue penetration and clearer imaging sioc-journal.cn.
The development of novel fluorescent scaffolds based on indole derivatives continues to be an active area of research. For instance, the design of pyrido[3,2-b]indolizine, which is structurally similar to the indole ring, has led to fluorogenic probes for imaging lipid droplets in cells without the need for washing steps acs.org. Furthermore, new indole derivatives are being synthesized and investigated for their diverse fluorescence properties and potential applications in pH sensing and as logic gates mdpi.com.
The utility of the fluorinated indole framework is summarized in the table below, which details the applications of closely related compounds.
| Compound/Derivative Class | Application | Key Features |
| 4-Fluoroindole | Monitoring cancer cells under treatment ossila.com | Bioactivity and photophysical properties ossila.com |
| Methyl 6-fluoro-1H-indole-4-carboxylate variant | Probing protein structure and dynamics fluoromart.com | Sensitivity to local hydration environments fluoromart.com |
| Indole-based probes | Detection of Cu²⁺ in living cells nih.gov | "Turn-on" fluorescence response nih.gov |
| Indole heptamethine cyanines | Near-infrared in vivo imaging nih.govsioc-journal.cn | Emission in the near-infrared spectrum reduces background interference sioc-journal.cn |
While the direct application of this compound as a fluorescent probe for biological imaging awaits specific investigation, the foundational role of the fluorinated indole structure in designing such tools is well-established. The versatility of this chemical scaffold suggests that this compound and its derivatives hold significant potential for the future development of advanced fluorescent probes for a wide range of biological applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The future synthesis of 4-Fluoro-1-methyl-1H-indole and its derivatives is geared towards "green chemistry" principles, aiming for higher efficiency, reduced waste, and enhanced safety. benthamdirect.comtandfonline.comresearchgate.net Conventional multi-step syntheses are often hampered by harsh conditions and the use of hazardous reagents. researchgate.net Emerging strategies focus on minimizing environmental impact through several key approaches:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and is considered an environmentally friendly method for synthesizing indole (B1671886) derivatives. tandfonline.comtandfonline.com
Use of Green Solvents and Catalysts: Research is moving towards replacing toxic solvents with greener alternatives like water or ionic liquids. benthamdirect.comresearchgate.netbeilstein-journals.org Furthermore, the development of nanocatalysts and other green catalysts can improve reaction efficiency and allow for easier recovery and reuse. benthamdirect.comresearchgate.net
Continuous Flow Chemistry: One-pot, continuous-flow methods are being developed to synthesize complex molecules like 1,2,4-triazoles efficiently and safely, a methodology that could be adapted for indole synthesis.
Catalyst-Free and Solvent-Free Reactions: The ultimate goal of sustainable synthesis is to perform reactions without the need for catalysts or solvents, which reduces waste and simplifies purification processes. benthamdirect.comresearchgate.net
These innovative synthetic methodologies promise to make the production of this compound more cost-effective, scalable, and environmentally benign, thus facilitating its broader application in research and development.
Advanced Computational Design of Derivatives with Tailored Bioactivity
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules with specific biological activities. For this compound, in silico methods are crucial for exploring its therapeutic potential.
Key computational approaches include:
| Computational Method | Application for this compound Derivatives |
| Molecular Docking | Simulates the binding of a molecule to the active site of a target protein, helping to predict its potential as an inhibitor or activator. This can be used to screen virtual libraries of derivatives against known biological targets. nih.govresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a compound with its biological activity. 3D-QSAR studies, for instance, can help predict the potency of new derivatives. researchgate.net |
| Density Functional Theory (DFT) | Calculates the electronic properties of molecules, providing insights into their reactivity and interaction mechanisms, which aids in understanding and predicting binding affinities. researchgate.net |
By employing these computational tools, researchers can design and prioritize new derivatives of this compound with enhanced potency, selectivity, and favorable pharmacokinetic profiles for specific therapeutic targets, thereby accelerating the drug discovery process.
Exploration of New Biological Targets and Disease Areas
The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of compounds with diverse biological activities. benthamdirect.comresearchgate.net The introduction of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.com Consequently, derivatives of this compound are being investigated across a broad spectrum of diseases.
Potential Therapeutic Areas:
Anticancer: Indole derivatives are known to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization and protein kinases. mdpi.comnih.govnih.gov
Antiviral: Fluorinated indoles have shown promise as inhibitors of viral entry and replication, with research exploring their potential against HIV. researchgate.netsigmaaldrich.com
Antibacterial: The parent compound, 4-fluoroindole (B1304775), has been shown to enhance the efficacy of antibiotics against multi-drug resistant bacteria like Pseudomonas aeruginosa. ossila.com
Anti-inflammatory: Certain indole derivatives act as selective inhibitors of enzymes like COX-2, suggesting potential applications in treating inflammatory conditions. mdpi.com
Neurodegenerative Diseases: The indole scaffold is a key component in compounds designed to combat neurodegenerative disorders. mdpi.com
Future research will likely focus on screening this compound and its analogs against a wider range of biological targets to uncover new therapeutic applications in areas such as metabolic disorders and rare diseases.
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound core, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS).
Combinatorial Chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. By systematically modifying different positions on the this compound scaffold, researchers can generate thousands of unique derivatives.
High-Throughput Screening (HTS) enables the rapid testing of these large compound libraries against specific biological targets to identify "hits"—compounds that show desired activity. nih.govnih.govenamine.net HTS platforms can perform millions of biochemical or cell-based assays in a short period, dramatically accelerating the initial phase of drug discovery. thermofisher.compharm.ai
The combination of these technologies allows for a more systematic and efficient exploration of the structure-activity relationships of this compound derivatives, increasing the probability of discovering novel drug candidates.
Potential for Applications Beyond Medicinal Chemistry
The unique electronic and photophysical properties imparted by the fluorinated indole structure open up exciting possibilities for applications outside of medicine, particularly in the field of materials science. researchgate.net
Emerging Non-Medicinal Applications:
| Application Area | Role of Fluorinated Indole Derivatives |
| Organic Electronics | The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which is advantageous for creating n-type or ambipolar semiconducting materials for use in Organic Field-Effect Transistors (OFETs) and other electronic devices. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | The inherent fluorescence of the indole core can be tuned by chemical modification, making these compounds candidates for use as emitters in OLEDs for displays and lighting. ossila.com |
| Dye-Sensitized Solar Cells (DSSCs) | Indole-based structures can be incorporated into larger chromophores that act as sensitizers in DSSCs, contributing to the cell's power conversion efficiency. ossila.com |
| Bioimaging | The fluorescent properties of these compounds make them suitable for use as probes in bioimaging to monitor cellular processes and track biological molecules. ossila.com |
Future research will likely focus on synthesizing novel polymers and small molecules based on the this compound scaffold to develop next-generation organic electronic and optoelectronic devices with enhanced performance and stability.
Q & A
Q. Table 1: Representative NMR Data for this compound
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
|---|---|---|---|
| N–CH₃ | 3.90 | Singlet | 32.5 |
| C-4 (F) | - | - | 158.2 (d, J = 245 Hz) |
| H-5 | 7.25 | Doublet | 115.7 |
Advanced: How can researchers employ X-ray crystallography and software like SHELX to resolve the crystal structure of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is ideal for resolving ambiguities in substitution patterns. Key steps include:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
Structure Solution :
- SHELXT : For phase problem resolution via intrinsic phasing.
- SHELXL : Refinement with anisotropic displacement parameters for non-H atoms.
Validation : Check for π-π stacking or weak hydrogen bonds (e.g., N–H···π interactions), which are common in indole derivatives .
Q. Table 2: Crystallographic Parameters for a Representative Derivative
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.039 |
| C–F bond length (Å) | 1.347 |
| Torsion angle (C–N–C–F) | 178.2° |
Advanced: What strategies are recommended for analyzing contradictory data in the biological activity studies of fluorinated indole derivatives?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) require:
- Meta-Analysis : Compare datasets using standardized assays (e.g., ATP-based viability tests vs. flow cytometry).
- Structural Validation : Confirm compound identity via NMR and HRMS to rule out degradation or impurities.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency across protein conformers.
For example, discrepancies in kinase inhibition may arise from differences in protein isoforms or assay conditions (e.g., ATP concentration) .
Advanced: How does the introduction of fluorine and methyl groups at specific positions on the indole ring influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Fluorine at C-4 increases ring electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution.
- Methyl at N-1 sterically hinders electrophilic attack at the 3-position, directing substitutions to C-5 or C-6.
- Reactivity :
- Suzuki-Miyaura coupling at C-5 requires Pd(OAc)₂ and SPhos ligand for efficient C–C bond formation.
- Fluorine’s electronegativity stabilizes transition states, reducing activation energy in SNAr reactions .
Q. Table 3: Electronic Parameters for Substituent Effects
| Substituent | Hammett σₚ | Influence on Reaction Rate (vs. H) |
|---|---|---|
| –F (C-4) | +0.06 | 1.5× faster (SNAr) |
| –CH₃ (N-1) | -0.17 | 0.7× slower (electrophilic substitution) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
